(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a chiral carbon, which is further connected to a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a difluorophenyl ketone.
Reduction: The ketone is then reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes and advanced chiral resolution techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products:
Oxidation: Corresponding ketone.
Reduction: Various reduced derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity and specificity, leading to its desired effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol: The enantiomer of the compound, which may exhibit different biological activity.
3-(2,3-Difluorophenyl)-2-methylpropan-1-ol: The racemic mixture of the compound.
3-(2,3-Difluorophenyl)-2-methylpropan-2-ol: A structural isomer with the hydroxyl group on a different carbon.
Uniqueness: (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. The presence of the difluorophenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCLMJUMLQZASZ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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